molecular formula C9H11NO2 B13919678 4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile

4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile

Cat. No.: B13919678
M. Wt: 165.19 g/mol
InChI Key: ZOXMUJGZDRCBIV-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound with the molecular formula C9H11NO2 It belongs to the class of pyran derivatives and is characterized by a pyran ring with a nitrile group at the 3-position and three methyl groups at the 4, 6, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dimethyl-3-oxopentanenitrile with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • 2,2,4-Trimethyl-6-oxo-3H-pyran-5-carbonitrile
  • 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Uniqueness

4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2,2,4-trimethyl-6-oxo-3H-pyran-5-carbonitrile

InChI

InChI=1S/C9H11NO2/c1-6-4-9(2,3)12-8(11)7(6)5-10/h4H2,1-3H3

InChI Key

ZOXMUJGZDRCBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(C1)(C)C)C#N

Origin of Product

United States

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